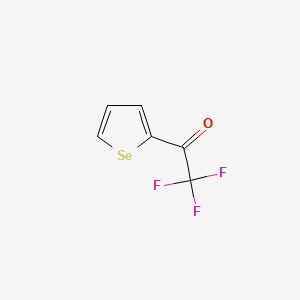
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is a chemical compound with the molecular formula C6H3F3OSe and a molecular weight of 227.04 . This compound features a trifluoromethyl group attached to an ethanone backbone, with a selenophene ring as a substituent. The presence of selenium in the selenophene ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- typically involves the reaction of selenophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride . The general reaction scheme is as follows:
[ \text{Selenophene} + \text{Trifluoroacetyl chloride} \rightarrow \text{Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
化学反応の分析
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
科学的研究の応用
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant activity.
作用機序
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-bound processes. The selenophene ring may interact with thiol groups in proteins, leading to modifications in protein function .
類似化合物との比較
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with a phenyl ring instead of a selenophene ring.
Ethanone, 1-selenophene-2-yl-: Lacks the trifluoromethyl group, making it less lipophilic.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is unique due to the combination of the trifluoromethyl group and the selenophene ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential bioactivity related to selenium.
特性
CAS番号 |
26149-08-6 |
|---|---|
分子式 |
C6H3F3OSe |
分子量 |
227.05 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-selenophen-2-ylethanone |
InChI |
InChI=1S/C6H3F3OSe/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H |
InChIキー |
NRXQLQIDNLUXQX-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C(=C1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















